molecular formula C26H21ClFN3O4 B11287873 1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione

Cat. No.: B11287873
M. Wt: 493.9 g/mol
InChI Key: SRWFWROMERWIEE-UHFFFAOYSA-N
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Description

1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrimidoindole core, which is a fused heterocyclic system, and is substituted with chloro, fluoro, methoxy, and methyl groups. These substituents contribute to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrimidoindole core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of substituents: The chloro, fluoro, methoxy, and methyl groups are introduced through various substitution reactions, such as halogenation, methylation, and methoxylation.

    Final assembly: The final compound is obtained by coupling the substituted pyrimidoindole core with the appropriate benzyl and phenyl groups under specific reaction conditions.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.

Chemical Reactions Analysis

1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.

    Medicine: The compound can be studied for its potential therapeutic effects and mechanisms of action in various diseases.

    Industry: It can be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione depends on its specific biological target. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can be studied using various biochemical and biophysical techniques, such as enzyme assays, binding studies, and molecular modeling.

Comparison with Similar Compounds

1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione can be compared with other similar compounds, such as:

    1-(2-chloro-4-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: This compound lacks the 8-methoxy group, which may affect its chemical and biological properties.

    1-(2-chloro-4-fluorobenzyl)-8-methoxy-3-(4-methoxyphenyl)-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione: This compound lacks the 5-methyl group, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C26H21ClFN3O4

Molecular Weight

493.9 g/mol

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-8-methoxy-3-(4-methoxyphenyl)-5-methylpyrimido[5,4-b]indole-2,4-dione

InChI

InChI=1S/C26H21ClFN3O4/c1-29-22-11-10-19(35-3)13-20(22)23-24(29)25(32)31(17-6-8-18(34-2)9-7-17)26(33)30(23)14-15-4-5-16(28)12-21(15)27/h4-13H,14H2,1-3H3

InChI Key

SRWFWROMERWIEE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=O)N3CC4=C(C=C(C=C4)F)Cl)C5=CC=C(C=C5)OC

Origin of Product

United States

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